molecular formula C14H13BrN2O5S2 B13935364 4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide

4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide

Cat. No.: B13935364
M. Wt: 433.3 g/mol
InChI Key: KJWSVQOSNIHDNG-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide is an organic compound that features a benzamide core substituted with bromine, methyl, and sulfamoylphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach includes:

    Bromination: Introduction of the bromine atom to the benzene ring using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).

    Methylation: Addition of a methyl group via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).

    Sulfonation: Introduction of the sulfonyl group using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).

    Amidation: Formation of the benzamide structure by reacting the sulfonylated intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide (OH⁻) or amines (RNH₂) in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing potential drug candidates.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or modulate the activity of specific proteins. The bromine and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-methylbenzamide: Similar structure but lacks the sulfonyl group.

    4-Bromo-3-methylbenzonitrile: Similar structure but contains a nitrile group instead of the sulfonamide.

    4-Bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide: Contains additional bromine and methyl groups.

Uniqueness

4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide is unique due to the presence of both sulfonamide and sulfonyl groups, which can provide distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H13BrN2O5S2

Molecular Weight

433.3 g/mol

IUPAC Name

4-bromo-3-methyl-N-(2-sulfamoylphenyl)sulfonylbenzamide

InChI

InChI=1S/C14H13BrN2O5S2/c1-9-8-10(6-7-11(9)15)14(18)17-24(21,22)13-5-3-2-4-12(13)23(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20)

InChI Key

KJWSVQOSNIHDNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N)Br

Origin of Product

United States

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